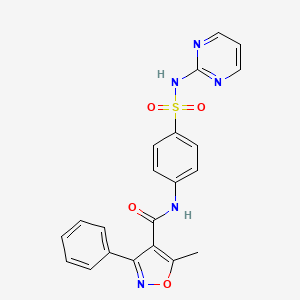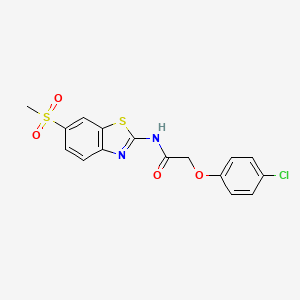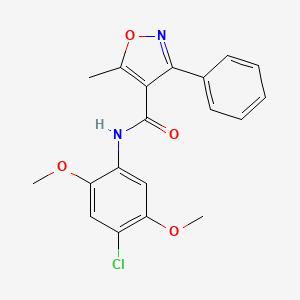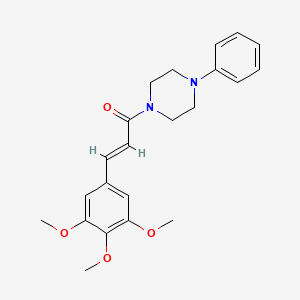![molecular formula C20H24N2O4S B3470081 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE](/img/structure/B3470081.png)
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE
Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE is a synthetic organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE typically involves multi-step reactions. One common method includes the following steps:
Chlorosulfonation: The starting material, 4-phenylbutanamide, is reacted with chlorosulfonic acid at 60°C for 0.5 hours to introduce the sulfonyl group.
Morpholine Addition: The intermediate product is then treated with morpholine in the presence of pyridine at temperatures ranging from 0 to 20°C for 4 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide in methanol at 70°C for 3 hours to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-formyl-N-2-hydroxyethylaniline.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-formyl-N-2-hydroxyethylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes involved in disease pathways
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Morpholine-4-sulfonyl)phenyl]acetamide: Shares the morpholine and sulfonyl groups but differs in the acetamide moiety.
4-Phenylmorpholine: Contains the morpholine ring and phenyl group but lacks the sulfonyl and butanamide groups.
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE is unique due to its combination of a morpholine ring, sulfonyl group, and phenylbutanamide moiety. This structure imparts specific chemical properties and biological activities that are distinct from similar compounds.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(8-4-7-17-5-2-1-3-6-17)21-18-9-11-19(12-10-18)27(24,25)22-13-15-26-16-14-22/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZYVJBMDBZCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-DIPHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B3470001.png)
![2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B3470034.png)
![N-{2,5-dimethoxy-4-[(2-thienylacetyl)amino]phenyl}benzamide](/img/structure/B3470047.png)
![2-Methoxy-4-(methylsulfanyl)-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B3470052.png)

![2-(4-fluorophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B3470076.png)
![2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B3470080.png)


![ETHYL 2-(2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B3470100.png)



![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3470111.png)
